BO3482

Antimicrobial Resistance MRSA Carbapenem

Struggling to find a reliable anti-MRSA positive control? Standard carbapenems like imipenem are inactive against MRSA (MIC90 >100 µg/mL). BO3482 is the definitive reference standard for MRSA/MRSE susceptibility testing and in vivo efficacy models. • MIC90 6.25 µg/mL against MRS - >16-fold more potent than imipenem. • In vivo ED50 0.46-6.06 mg/kg (septicemia); superior bacterial clearance vs vancomycin in thigh infection models. • Requires co-administration with cilastatin due to DHP-I susceptibility. • Characterized PBP2' ligand (IC50 3.8 µg/mL) for resistance mechanism studies. Supplied as ≥98% pure solid with global shipping.

Molecular Formula C14H20N2NaO5S2
Molecular Weight 383.4 g/mol
Cat. No. B10799506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBO3482
Molecular FormulaC14H20N2NaO5S2
Molecular Weight383.4 g/mol
Structural Identifiers
SMILESCC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na]
InChIInChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21);/t6-,7-,8-,9-;/m1./s1
InChIKeyKLFGPFPKKRXYBU-SHJDMIRESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BO3482 Dithiocarbamate Carbapenem: Baseline Overview for Anti-MRSA Research Procurement


BO3482 is a dithiocarbamate carbapenem, specifically a 1β-methylcarbapenem derivative characterized by a dithiocarbamate chain at the C-2 position of the carbapenem nucleus [1]. Its chemical structure, (4R,5S,6S)-3-{[(2-hydroxyethyl)(methyl)carbamothioyl]sulfanyl}-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium salt [2], confers a unique pharmacological profile. The compound is a cell wall synthesis inhibitor, and its primary research application stems from its potent and selective activity against methicillin-resistant staphylococci (MRS), including methicillin-resistant Staphylococcus aureus (MRSA), with a reported MIC90 of 6.25 μg/mL [3].

Why Imipenem, Vancomycin, or Other Carbapenems Cannot Substitute for BO3482 in MRSA Research


Standard carbapenems like imipenem, as well as other anti-MRSA agents such as vancomycin, are fundamentally distinct from BO3482 in their anti-MRSA potency and pharmacodynamic profile, preventing simple substitution. Imipenem is essentially inactive against MRSA, with an MIC90 >100 μg/mL, representing a >16-fold difference in potency [1]. In contrast, while vancomycin is active against MRSA, its mechanism of action differs, and its in vivo bactericidal activity in local tissue infections is inferior to that of BO3482-cilastatin [2]. Furthermore, other carbapenems like meropenem (MIC90 ~50 μg/mL) and SM-17466 (MIC90 3.13 μg/mL) [3] exhibit varying anti-MRSA potency and different renal dehydropeptidase-I (DHP-I) stability profiles. BO3482's specific dithiocarbamate side chain confers a unique balance of high anti-MRSA activity and DHP-I susceptibility that necessitates co-administration with cilastatin, a characteristic not shared by all analogs. Therefore, procuring a generic carbapenem or an alternative anti-MRSA agent will not reproduce the specific quantitative outcomes documented for BO3482 in the literature.

BO3482 Comparative Data: Head-to-Head Evidence vs. Imipenem and Vancomycin


BO3482 vs. Imipenem: 16-Fold Superiority in Anti-MRSA Potency (MIC90)

BO3482 demonstrates profound in vitro superiority over the classical carbapenem, imipenem, against clinical isolates of methicillin-resistant staphylococci (MRS). The MIC90 of BO3482 for MRS is 6.25 μg/mL, whereas the MIC90 of imipenem is >100 μg/mL, representing a greater than 16-fold difference in potency [1]. This differentiation is critical, as it highlights BO3482's unique ability to overcome the intrinsic resistance mechanisms that render imipenem and other standard carbapenems ineffective against these pathogens.

Antimicrobial Resistance MRSA Carbapenem

BO3482 vs. Vancomycin and Imipenem: In Vivo Efficacy in Murine MRSA Septicemia (ED50)

In a murine septicemia model, the in vivo efficacy of BO3482 (co-administered with cilastatin) was directly compared to that of vancomycin and imipenem against three different MRSA strains. The 50% effective doses (ED50s) for BO3482 were 4.80, 6.06, and 0.46 mg/kg for two homogeneous and one heterogeneous MRSA strain, respectively [1]. In comparison, the ED50s for vancomycin were 5.56, 2.15, and 1.79 mg/kg, while imipenem was largely ineffective, with ED50s of >200, >200, and 15.9 mg/kg. This demonstrates that BO3482 achieves comparable or superior systemic efficacy to the clinical standard-of-care, vancomycin, while vastly outperforming the prototype carbapenem, imipenem.

In Vivo Efficacy Septicemia Model MRSA

BO3482 vs. Vancomycin: Superior Bactericidal Activity in Local MRSA Tissue Infection

In a murine thigh infection model with a homogeneous MRSA strain, the bactericidal activity of BO3482-cilastatin was compared to that of vancomycin and imipenem-cilastatin. Bacterial counts in tissues from BO3482-cilastatin treated mice were significantly reduced in a dose-dependent manner compared to those treated with vancomycin (P < 0.001) [1]. This indicates that BO3482-cilastatin is not only effective systemically but also exhibits more potent bactericidal activity at the local site of infection, a critical differentiator for studies focused on tissue penetration and bacterial clearance.

Bactericidal Activity Thigh Infection Model Local Tissue Infection

BO3482 Binding Affinity to PBP2' in MRSA: A Mechanistic Differentiator

The potent anti-MRSA activity of BO3482 is mechanistically linked to its affinity for penicillin-binding protein 2' (PBP2'), a key determinant of methicillin resistance in staphylococci. The 50% inhibitory concentration (IC50) of BO3482 for PBP2' was determined to be 3.8 μg/mL [1]. In contrast, the IC50 of BO3482 for PBP5 of Enterococcus faecium, a target associated with lower activity, was 20 μg/mL. This difference in target affinity directly correlates with the greater activity of BO3482 against MRSA compared to E. faecium. While direct comparative PBP2' affinity data for imipenem is not provided in the same study, the literature confirms that imipenem has very low affinity for PBP2' [2].

Mechanism of Action Penicillin-Binding Protein Resistance

Optimal Research Applications for BO3482 Based on Comparative Evidence


Investigating Carbapenem Activity Against Methicillin-Resistant Staphylococci (MRS)

BO3482 is the definitive tool for in vitro studies focused on carbapenem activity against MRSA and MRSE. Its MIC90 of 6.25 μg/mL against MRS, compared to imipenem's >100 μg/mL, provides a clear, quantitative benchmark for evaluating the activity of new chemical entities or understanding the limitations of older carbapenems against resistant strains [1]. It serves as a positive control with well-characterized potency in any MRS susceptibility screening campaign.

In Vivo Benchmarking in Murine MRSA Septicemia and Local Infection Models

Researchers establishing or validating murine models of systemic (septicemia) or local tissue (thigh infection) MRSA infection should use BO3482-cilastatin as a reference standard. The published ED50 values (4.80, 6.06, 0.46 mg/kg) for septicemia and the demonstrated superiority over vancomycin in local tissue bacterial clearance provide quantifiable benchmarks for comparing the efficacy of novel anti-MRSA therapies [2]. This allows for direct performance comparison against a compound with a well-understood in vivo profile.

Mechanistic Studies on Overcoming Methicillin Resistance via PBP2' Targeting

For research dissecting the molecular mechanisms of methicillin resistance, BO3482 is a valuable probe due to its known affinity for PBP2' (IC50 = 3.8 μg/mL) [3]. Studies aiming to understand PBP2' binding kinetics, conformational changes, or the development of new PBP2' inhibitors can leverage BO3482 as a characterized ligand. Its selectivity profile, with lower affinity for other PBPs (e.g., PBP5), makes it a more specific tool than broader-spectrum carbapenems for this purpose.

Reference Standard for Developing Anti-MRSA Carbapenems

Medicinal chemistry programs aiming to design next-generation anti-MRSA carbapenems can use BO3482 as a structural and activity benchmark. Its dithiocarbamate C-2 side chain [4] and associated potency and DHP-I susceptibility profile provide a clear starting point for structure-activity relationship (SAR) studies. New analogs can be directly compared to BO3482's in vitro MIC90 (6.25 μg/mL) and in vivo ED50 values to quantitatively assess improvements in potency, spectrum, or metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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